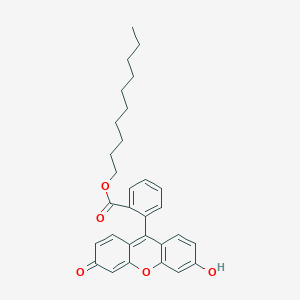
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate is a chemical compound that belongs to the family of xanthenes. This compound is characterized by its unique structure, which includes a decyl ester group attached to a xanthene core. Xanthenes are known for their fluorescent properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate typically involves a multi-step process. One common method starts with the preparation of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid. This intermediate is then esterified with decanol under acidic conditions to form the final product. The reaction conditions often include the use of anhydrous solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the xanthene core can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in imaging studies to track cellular processes and interactions.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic agents.
Industry: Utilized in the development of dyes and pigments for various commercial products
Mechanism of Action
The mechanism of action of Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This property is exploited in imaging and diagnostic applications, where the compound binds to target molecules and emits fluorescence upon excitation .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- Rhodamine 123
- Hydroxyphenyl fluorescein
- Fluorescein Azide
- Eosin-5-isothiocyanate
Uniqueness
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate stands out due to its decyl ester group, which enhances its hydrophobicity and allows for better integration into lipid environments. This makes it particularly useful in biological studies involving cell membranes and lipid interactions .
Properties
CAS No. |
155556-90-4 |
|---|---|
Molecular Formula |
C30H32O5 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
decyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C30H32O5/c1-2-3-4-5-6-7-8-11-18-34-30(33)24-13-10-9-12-23(24)29-25-16-14-21(31)19-27(25)35-28-20-22(32)15-17-26(28)29/h9-10,12-17,19-20,31H,2-8,11,18H2,1H3 |
InChI Key |
VSUXQBGBUCBQDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















